N-(3-benzoylphenyl)acetamide
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Overview
Description
N-(3-Benzoylphenyl)acetamide is an organic compound with the molecular formula C15H13NO2. It is a derivative of acetamide, where the acetamide group is substituted with a 3-benzoylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Benzoylphenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 3-aminobenzophenone with acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also be adjusted to improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(3-Benzoylphenyl)acetamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of dilute acids or bases, it can hydrolyze to form 3-aminobenzophenone and acetic acid.
Reduction: Reduction with lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: 3-Aminobenzophenone and acetic acid.
Reduction: 3-Benzoylaniline.
Substitution: Depends on the nucleophile used.
Scientific Research Applications
N-(3-Benzoylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Material Science: It is explored for its potential use in the development of novel polymers and materials with specific properties.
Biological Studies: It serves as a model compound in studies investigating the behavior of amides in biological systems.
Mechanism of Action
The mechanism of action of N-(3-benzoylphenyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Acetamide: A simpler compound with the formula CH3CONH2, used as a plasticizer and industrial solvent.
N,N-Dimethylacetamide: A derivative of acetamide with two methyl groups, widely used as a solvent in organic synthesis.
Uniqueness
N-(3-Benzoylphenyl)acetamide is unique due to the presence of the 3-benzoylphenyl group, which imparts distinct chemical and physical properties. This substitution enhances its potential for specific applications in medicinal chemistry and material science, distinguishing it from simpler acetamide derivatives .
Properties
CAS No. |
58202-86-1 |
---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-(3-benzoylphenyl)acetamide |
InChI |
InChI=1S/C15H13NO2/c1-11(17)16-14-9-5-8-13(10-14)15(18)12-6-3-2-4-7-12/h2-10H,1H3,(H,16,17) |
InChI Key |
DTMSJCNZSIKNLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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